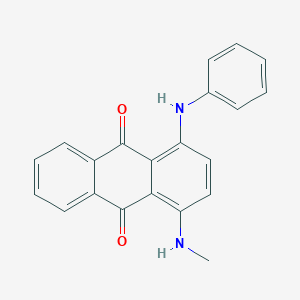

9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-

説明

9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- is a useful research compound. Its molecular formula is C21H16N2O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of Oracet Blue is microRNA . MicroRNAs are small non-coding RNAs that play crucial roles in the regulation of gene expression. They are considered reliable and specific biomarkers for the detection, status monitoring, and population screening of diseases .

Mode of Action

Oracet Blue acts as an intercalative electroactive label for microRNA electrochemical biosensing . The role of Oracet Blue is to transduce the electrochemical signal upon the hybridization of the single-strand probe to the target microRNA .

Biochemical Pathways

The biochemical pathway affected by Oracet Blue involves the interaction between the compound and microRNA. The compound intercalates into the microRNA, leading to changes in the electrochemical properties of the system. This change is then detected and used to quantify the amount of microRNA present .

Pharmacokinetics

Given its use in biosensing systems, it is likely that the compound has properties that allow it to interact effectively with microrna and produce a detectable change in electrochemical properties .

Result of Action

The result of Oracet Blue’s action is the detection and quantification of microRNA. The compound can detect target microRNAs from 50 pM to 15 nM with a detection limit of 13.5 pM . The biosensor clearly discriminates the target microRNA from a single base mismatch and non-complementary target oligonucleotides, ensuring high selectivity and specificity .

Action Environment

The action of Oracet Blue can be influenced by environmental factors. It is likely that factors such as temperature, pH, and the presence of other compounds could potentially affect the interaction between Oracet Blue and microRNA, and thus the efficacy of the biosensing system .

生化学分析

Biochemical Properties

Oracet Blue has been evaluated as an intercalative electroactive label for miRNA electrochemical biosensing . It interacts with a thiolated single strand capture probe on an Au electrode, playing a role in electrochemical signal transduction upon hybridization of the probe to the target miRNA .

Cellular Effects

The application of Oracet Blue in biosensing systems has shown promising results in the detection of microRNA, a novel biomarker for disease detection and monitoring . The compound’s interaction with miRNA can influence cell function, potentially impacting cell signaling pathways and gene expression .

Molecular Mechanism

Oracet Blue exerts its effects at the molecular level through its role as an intercalative electroactive label for miRNA electrochemical biosensing . It binds to the single-strand capture probe, facilitating the transduction of an electrochemical signal upon the probe’s hybridization with the target miRNA .

Temporal Effects in Laboratory Settings

The effects of Oracet Blue have been studied over time in laboratory settings. Under optimized conditions, target miRNAs can be detected from 50 pM to 15 nM with a detection limit of 13.5 pM

生物活性

9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- (also known as C21H16N2O2) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and toxicology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and toxicity profiles.

Chemical Structure and Properties

The molecular structure of 9,10-anthracenedione derivatives typically includes an anthracene core with various substituents that influence their biological activity. The specific compound under discussion features a methylamino group and a phenylamino group at the 1 and 4 positions, respectively.

Table 1: Basic Properties of 9,10-Anthracenedione Derivatives

| Property | Value |

|---|---|

| Molecular Formula | C21H16N2O2 |

| Molecular Weight | 328.36 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Several studies have demonstrated that anthracenedione derivatives exhibit potent anticancer properties. For instance, compounds similar to 9,10-anthracenedione have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as topoisomerase inhibition and induction of apoptosis.

- Mechanism of Action : Anthracenediones are believed to intercalate into DNA, disrupting replication and transcription processes. This action is crucial in their anticancer efficacy, particularly against solid tumors.

- Case Study : A study focusing on a series of synthesized anthracene derivatives indicated that those with alkylamino groups at the 1- and 4- positions displayed significant cytotoxicity against human cancer cell lines, suggesting that the presence of these substituents enhances their biological activity .

Toxicity Profile

While the anticancer potential is promising, the toxicity associated with anthracenediones cannot be overlooked. Research indicates that exposure to these compounds can lead to various toxicological effects.

- Acute Toxicity : In animal studies, high doses of anthracenedione derivatives have resulted in adverse effects such as hepatotoxicity and carcinogenicity. For example, long-term oral administration in rodent models showed an increased incidence of liver tumors .

- Metabolic Pathways : The metabolism of these compounds often involves cytochrome P450 enzymes leading to reactive metabolites capable of binding DNA. This metabolic activation is critical for both their therapeutic effects and toxicity .

Synthesis and Evaluation

Recent studies have focused on synthesizing novel derivatives of anthracenediones to enhance their anticancer activity while reducing cardiotoxicity. Computational modeling has been employed to predict the biological activity based on structural characteristics.

- Computational Studies : The AMI method was used to optimize structures and predict biological activity based on ionization potentials and substituent effects .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer Activity | Potent against various cancer cell lines |

| Mechanism | DNA intercalation; topoisomerase inhibition |

| Toxicity | Hepatotoxicity; potential carcinogenic effects |

科学的研究の応用

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- is in the field of analytical chemistry , particularly through High-Performance Liquid Chromatography (HPLC). The compound can be effectively separated using a Newcrom R1 HPLC column under reverse-phase conditions.

- Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for Mass-Spec compatibility).

- Column Specifications : The Newcrom R1 column has low silanol activity and is suitable for both preparative separation and pharmacokinetics studies .

Dyes and Pigments

9,10-Anthracenedione derivatives are extensively used as dyes due to their vibrant colors and stability. These compounds are incorporated into various materials including textiles and plastics.

- Dye Characteristics : The anthraquinone structure imparts excellent lightfastness and heat stability, making these dyes suitable for high-performance applications .

Case Study 1: Separation Techniques

A study highlighted the effectiveness of using HPLC to isolate impurities in the synthesis of pharmaceutical compounds involving 9,10-Anthracenedione derivatives. This method demonstrated scalability and reliability in achieving high purity levels necessary for drug formulation .

Case Study 2: Toxicological Assessments

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) conducted assessments on anthraquinone-based dyes, including those derived from 9,10-Anthracenedione. The findings suggested that while these compounds have diverse applications, their toxicological profiles require careful evaluation. The report emphasized the need for further studies to understand the health impacts of prolonged exposure to these chemicals .

Summary of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used in HPLC for separation and analysis of pharmaceutical compounds |

| Material Science | Employed as dyes in textiles and plastics due to stability and colorfastness |

| Toxicological Research | Assessed for human health impacts; requires further investigation |

特性

IUPAC Name |

1-anilino-4-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c1-22-16-11-12-17(23-13-7-3-2-4-8-13)19-18(16)20(24)14-9-5-6-10-15(14)21(19)25/h2-12,22-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBNRFCUTVWHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062897 | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3179-96-2 | |

| Record name | 1-(Methylamino)-4-(phenylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)-4-(phenylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。